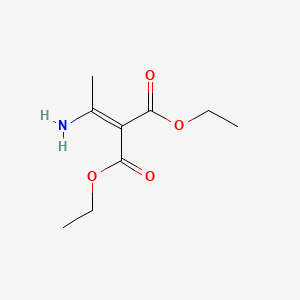

Diethyl 2-(1-aminoethylidene)malonate

Description

Significance of Active Methylene (B1212753) Compounds in Fine Chemical Synthesis

Active methylene compounds are a class of organic molecules characterized by a CH₂ group (a methylene group) positioned between two electron-withdrawing groups. nih.govmdpi.com This structural arrangement imparts a heightened reactivity to the methylene protons. The electron-withdrawing groups, such as carbonyls (-CO), esters (-COOR), nitriles (-CN), or nitro groups (-NO₂), stabilize the conjugate base (a carbanion) that forms upon deprotonation of the central carbon. nih.govmdpi.com This stabilization, often through resonance, significantly increases the acidity of the methylene protons, making them susceptible to removal by even moderate bases. mdpi.comwernerblank.com

The resulting resonance-stabilized carbanion is a potent nucleophile, forming the basis for the synthetic utility of active methylene compounds. wernerblank.com These intermediates readily participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. Key reactions involving active methylene compounds include:

Alkylation: Reaction of the carbanion with alkyl halides to introduce alkyl chains. google.com

Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

Knoevenagel Condensation: A condensation reaction with aldehydes or ketones, catalyzed by a mild base, to form α,β-unsaturated dicarbonyl compounds. google.comresearchgate.net

Michael Addition: The 1,4-conjugate addition of the carbanion to α,β-unsaturated carbonyl compounds. nih.gov

This versatility makes active methylene compounds indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. google.com

Diethyl Malonate as a Precursor Synthon: Historical Context and Evolution in Organic Methodology

Diethyl malonate, the diethyl ester of malonic acid, is arguably the most iconic active methylene compound. mdpi.comgoogle.com Historically, its prominence is cemented by the malonic ester synthesis , a classic and powerful method for preparing substituted carboxylic acids. wernerblank.com This sequence involves the alkylation of diethyl malonate followed by hydrolysis of the ester groups and subsequent thermal decarboxylation to yield a substituted acetic acid. wernerblank.com

The utility of diethyl malonate extends far beyond this traditional role. It serves as a foundational precursor for a vast range of molecular structures:

Barbiturates: The condensation of diethyl malonate with urea (B33335) is a cornerstone in the synthesis of barbituric acid and its derivatives, a class of drugs known for their sedative properties. mdpi.comgoogle.com

Heterocycles: Diethyl malonate is a key reagent in cyclocondensation reactions to produce a variety of heterocyclic systems. nih.govwikipedia.org For instance, its reaction with anilines at high temperatures can yield 4-hydroxyquinolones, an important scaffold in medicinal chemistry. wernerblank.com

α-Amino Acids: Modified versions of the malonic ester synthesis, starting from derivatives like diethyl aminomalonate, provide a pathway to synthesize α-amino acids. mdpi.comgoogle.comnih.gov

Other Industrial Chemicals: It is used to synthesize vitamins (B₁ and B₆), artificial flavorings, and various pharmaceuticals such as nalidixic acid and phenylbutazone. mdpi.com

Methodologies involving diethyl malonate have evolved from classical high-temperature condensations to more refined, catalyzed approaches that offer milder reaction conditions and greater efficiency.

Positioning of Diethyl 2-(1-aminoethylidene)malonate within Enaminone and β-Dicarbonyl Chemistry

This compound is a derivative of diethyl malonate that incorporates an enaminone functional group. Its structure can be described as a diethyl malonate core where the active methylene carbon is part of a carbon-carbon double bond, with that double bond also bearing an amino group.

This structure places the compound within two critical categories of organic chemistry:

β-Dicarbonyl Chemistry: The molecule retains the 1,3-dicarbonyl arrangement of its parent, diethyl malonate. This system is characterized by the acidic nature of the α-protons (in the parent molecule) and the ability to form stable enolates and metal chelates.

Enaminone Chemistry: Enaminones are conjugated systems containing both an amine and a carbonyl group linked by a C=C double bond (N-C=C-C=O). This arrangement results in a polarized molecule with multiple reactive sites. The nitrogen atom acts as an electron-donating group, making the β-carbon (the one adjacent to the nitrogen) nucleophilic. Conversely, the carbonyl group makes the α-carbon electrophilic. researchgate.net

The dual functionality of this compound imparts a complex and versatile reactivity profile. It possesses nucleophilic and electrophilic centers, as well as acidic protons and leaving groups, making it a highly functionalized building block for advanced organic synthesis.

Overview of Research Trajectories and Synthetic Utility

The primary synthetic utility of this compound and its close analogs lies in their role as precursors to heterocyclic compounds. The arrangement of functional groups is ideal for intramolecular cyclization reactions, which are a powerful strategy for constructing ring systems.

A prominent application for structurally similar compounds is in the Gould-Jacobs reaction for the synthesis of quinolines. nih.gov In this reaction, an aniline (B41778) derivative reacts with an alkoxymethylene malonic ester to form an intermediate (an anilinomethylenemalonate), which is structurally analogous to the target compound. mdpi.comnih.gov This intermediate then undergoes a thermally induced cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. nih.govresearchgate.net This suggests that this compound could be a valuable intermediate for the synthesis of substituted pyridones and quinolones, which are core structures in many biologically active molecules. nih.govpcimag.com

Furthermore, the enaminone moiety can react with various electrophiles and nucleophiles. For instance, compounds containing this scaffold are known to react with isocyanates. The reaction of diethyl malonate with isocyanates is used to create malonate-blocked isocyanates for coating applications, which crosslink via transesterification. google.compaint.org The enaminone derivative offers additional reactive handles for building more complex polymeric or heterocyclic structures.

Research trajectories for compounds of this class focus on leveraging their predictable reactivity in cyclization and condensation reactions to access medicinally relevant scaffolds in an efficient manner. mdpi.com The development of new catalytic systems and reaction conditions (e.g., microwave-assisted synthesis) continues to expand the utility of these versatile synthons. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

137786-67-5 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

diethyl 2-(1-aminoethylidene)propanedioate |

InChI |

InChI=1S/C9H15NO4/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h4-5,10H2,1-3H3 |

InChI Key |

XSBRDCXKWANXIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)N)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 2 1 Aminoethylidene Malonate and Its Structural Analogues

Classical Condensation Reactions in the Formation of 2-(1-aminoethylidene)malonates

Traditional approaches to synthesizing these enamines rely on well-established condensation principles, primarily involving either a two-step sequence via an activated intermediate or a direct condensation approach.

Amination of Diethyl Ethoxymethylenemalonate

A prominent classical route involves the reaction of various amine nucleophiles with Diethyl ethoxymethylenemalonate (DEEMM). This reaction proceeds via a nucleophilic vinyl substitution mechanism. The ethoxy group of DEEMM acts as a leaving group, and its substitution by an amine yields the corresponding aminomethylenemalonate derivative.

For instance, the synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate, a structural analogue, is achieved by reacting DEEMM with 4-nitroaniline. Research has demonstrated that this reaction can be remarkably rapid. When equimolar amounts of the reactants are dissolved in alcoholic potassium hydroxide (B78521) (KOH), the product forms within seconds at room temperature. researchgate.net After acidification and filtration, yields in various alcohols are consistently in the 45-53% range. researchgate.net This method's speed and operational simplicity at ambient temperature highlight its utility.

| Amine Reactant | Solvent | Catalyst/Base | Reaction Time | Yield (%) |

| 4-nitroaniline | Ethanol (B145695) | KOH | Seconds | 45 |

| 4-nitroaniline | 2-Propanol | KOH | Seconds | 48 |

| 4-nitroaniline | 2-Butanol | KOH | Seconds | ~50 |

| 4-nitroaniline | 2-Pentanol | KOH | Seconds | 47 |

Data sourced from a study on the rapid synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate. researchgate.net

This approach is a cornerstone of the Gould-Jacobs reaction, which utilizes the reaction between anilines and DEEMM as a key step in the synthesis of quinoline (B57606) derivatives. organic-chemistry.org

Direct Condensation Approaches with Amine Nucleophiles

The most direct method for preparing Diethyl 2-(1-aminoethylidene)malonate involves the condensation of an amine with a β-keto ester, specifically Diethyl 2-acetylmalonate. This reaction is a classic example of enamine formation from a 1,3-dicarbonyl compound. acgpubs.org The process involves the nucleophilic attack of the amine on the keto-carbonyl carbon, followed by the elimination of a water molecule to form the stable, conjugated enamine product.

A key aspect of this synthesis is its chemoselectivity. Diethyl 2-acetylmalonate possesses two distinct carbonyl groups: a ketone and two esters. The ketone carbonyl is significantly more electrophilic and thus more reactive towards amine nucleophiles than the ester carbonyls. nih.gov This inherent reactivity difference ensures that the condensation occurs regioselectively at the desired position, yielding the β-enamino ester without significant side reactions involving the ester groups. nih.gov Traditionally, these reactions are carried out by refluxing the reactants in a solvent capable of azeotropically removing the water formed during the condensation, thereby driving the equilibrium towards the product. acgpubs.orgresearchgate.net

Modernized Synthetic Strategies for this compound Derivatives

In response to the growing demand for more efficient, economical, and environmentally friendly chemical processes, modern synthetic strategies have been developed. These methods significantly reduce reaction times, improve yields, and often eliminate the need for harsh conditions or volatile organic solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of β-enamino esters. acgpubs.orgwisdomlib.org The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. hstu.ac.bdoatext.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. wisdomlib.org

Several studies have reported the successful synthesis of β-enamino ketones and esters from β-dicarbonyl compounds and amines using microwave heating. acgpubs.orgscielo.br These reactions are often performed under solvent-free conditions, sometimes using a solid support like K-10 montmorillonite (B579905) clay, which can further enhance the reaction rate and simplify product isolation. scielo.brresearchgate.net For example, a series of β-enamino esters has been prepared in good to excellent yields (50-93%) using a domestic microwave oven, demonstrating the accessibility of this technology. acgpubs.orgscielo.br

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal of green chemistry, and the synthesis of β-enamino esters has proven highly amenable to solvent-free, or "neat," reaction conditions. The condensation of β-dicarbonyl compounds with amines can often be achieved by simply mixing the neat reactants, sometimes with a catalyst, at room temperature or with gentle heating. nih.govresearchgate.net

This approach offers numerous advantages, including reduced environmental impact, lower costs, simplified workup procedures, and often higher yields due to the high concentration of reactants. nih.govresearchgate.net A wide variety of β-enamino esters and ketones have been synthesized with yields often exceeding 90% under solvent-free conditions. acgpubs.org The success of these methods demonstrates that the activation energy for the condensation can be overcome without the need for a solvent medium, particularly when an effective catalyst is employed. acgpubs.orgnih.govresearchgate.net

Catalytic Approaches for Enhanced Efficiency and Selectivity

The development of novel catalysts has been instrumental in improving the synthesis of β-enamino esters, enhancing both reaction rates and yields under mild conditions. A diverse array of catalysts has been successfully applied to the condensation of β-dicarbonyl compounds with amines. acgpubs.org These catalysts function by activating either the carbonyl compound or the amine, facilitating the key bond-forming and dehydration steps.

The catalysts employed range from simple, inexpensive compounds to more complex metal-based systems, many of which are effective under solvent-free conditions.

| Catalyst | Conditions | Typical Yields (%) | Reference |

| [(PPh₃)AuCl]/AgOTf | Solvent-free, Room Temp. | 76-98 | nih.gov |

| Iron(III) Triflate (Fe(OTf)₃) | Solvent-free, Room Temp. | High (e.g., 98%) | researchgate.net |

| Scandium(III) Triflate (Sc(OTf)₃) | Solvent-free | 70-95 | acgpubs.org |

| Cobalt(II) Chloride (CoCl₂) | Solvent-free, Room Temp. | 75-95 | acgpubs.org |

| Ferric Ammonium Nitrate | Solvent-free, Room Temp. | 69-92 | acgpubs.org |

| Ceric Ammonium Nitrate (CAN) | Various | 70-93 | acgpubs.org |

| Zinc Perchlorate (Zn(ClO₄)₂) | Various | >70 | acgpubs.org |

| Lanthanum(III) Chloride (LaCl₃·7H₂O) | CH₂Cl₂, Room Temp. | 85-93 | acgpubs.org |

| Acetic Acid | Ultrasound, Solvent-free | Good | organic-chemistry.org |

A summary of various catalysts used for the synthesis of β-enamino esters from 1,3-dicarbonyl precursors.

These catalytic methods often allow the reactions to proceed efficiently at room temperature, avoiding the need for high-energy inputs and offering high chemo- and regioselectivity. nih.govresearchgate.net Furthermore, some catalysts, like Iron(III) triflate, are recoverable and can be reused multiple times without a significant loss of activity, adding to the economic and environmental benefits of the process. researchgate.net

Synthesis of Precursors and Related Aminomalonate Intermediates

The synthesis of this compound relies heavily on the efficient preparation of its key building blocks, particularly aminomalonate intermediates. These precursors are pivotal, and their synthesis has been a subject of considerable study to ensure high yields and purity.

Preparation of Diethyl Aminomalonate via Reduction of Isonitrosomalonates

A primary and well-established route to Diethyl Aminomalonate involves a two-step process starting from Diethyl Malonate. The first step is the nitrosation of Diethyl Malonate to form Diethyl Isonitrosomalonate (also known as Diethyl Oximinomalonate), which is then reduced to the desired Diethyl Aminomalonate. wikipedia.org

The nitrosation is typically achieved by reacting Diethyl Malonate with a nitrosating agent. A common laboratory-scale method involves the use of sodium nitrite (B80452) in glacial acetic acid. orgsyn.org For instance, Diethyl Malonate can be treated with sodium nitrite in a mixture of glacial acetic acid and water at a controlled temperature, typically around 5°C, to yield Diethyl Isonitrosomalonate. orgsyn.org An alternative procedure involves dissolving Diethyl Malonate in a water-immiscible solvent like toluene, suspending sodium nitrite in the solution, and gradually adding glacial acetic acid. google.com This intermediate is often used in the next step without extensive purification due to its potential to decompose with explosive violence upon heating or distillation. orgsyn.orgorgsyn.org

The subsequent reduction of Diethyl Isonitrosomalonate to Diethyl Aminomalonate can be accomplished through various methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on charcoal (Pd/C) or Raney nickel. orgsyn.orgorgsyn.org The reduction with Pd/C is typically carried out in an ethanol solution under hydrogen pressure. google.comorgsyn.org This method is efficient, often proceeding to completion in a short time frame. orgsyn.org

Chemical reduction offers an alternative pathway. Zinc dust in acetic acid is a classic and effective method for this transformation. orgsyn.org The reaction involves the portion-wise addition of zinc dust to a solution of Diethyl Isonitrosomalonate in acetic anhydride (B1165640) and glacial acetic acid, maintaining the temperature between 40–50°C. orgsyn.org Other reducing agents like aluminum amalgam or hydrogen sulfide (B99878) have also been reported for this conversion. orgsyn.org

| Reducing Agent/Catalyst | Solvent/Conditions | Reported Yield | Reference |

|---|---|---|---|

| 10% Palladium on Charcoal (Pd/C) | Absolute Ethanol, Hydrogen (50-60 lb pressure) | 78-82% (as hydrochloride salt from diethyl malonate) | orgsyn.org |

| Zinc Dust | Glacial Acetic Acid / Acetic Anhydride, 40-50°C | 77-78% (as diethyl acetamidomalonate from diethyl malonate) | orgsyn.org |

| Raney Nickel | Ethanol | Mentioned as a viable alternative | orgsyn.orgorgsyn.org |

| AlNiFe or Al-Ni-Mo three-way catalyst | Absolute Ethanol, Hydrogen (1.0-2.0 MPa), 40-50°C | 88-91% (as hydrochloride salt from diethyl oximomalonate) | patsnap.com |

Routes to Substituted Malonates for Diversification

The structural framework of this compound can be diversified by introducing substituents on the malonate backbone. This diversification is achieved by synthesizing substituted malonates, which can then be carried through the synthetic sequence. The most common strategy for preparing substituted malonates is the alkylation of Diethyl Malonate. nih.gov

The methylene (B1212753) group in Diethyl Malonate is flanked by two carbonyl groups, rendering the α-protons acidic (pKa ≈ 14). wikipedia.org This allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a stable enolate. sciencemadness.org This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction to introduce an alkyl group at the α-position. nih.govsciencemadness.org This classic malonic ester synthesis is a cornerstone of organic chemistry for forming carbon-carbon bonds.

A wide range of substituents can be introduced using this method, providing access to a diverse library of precursors for structural analogues. The choice of base and reaction conditions can be tailored to the specific substrate and alkylating agent. sciencemadness.org Beyond simple alkylation, other strategies for diversification include:

Arylation Reactions: Copper-catalyzed reactions can be employed to introduce aryl groups. nih.gov

Michael Additions: The malonate enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to yield 3'-oxoalkyl-substituted malonates. nih.gov

Knoevenagel Condensation/Reduction: A sequence involving a Knoevenagel condensation followed by reduction can lead to benzyl-substituted malonates. nih.gov

These methods provide robust pathways to a variety of mono-substituted malonic esters, which are essential starting materials for creating a diverse range of this compound analogues.

Atom Economy and Green Chemistry Principles in 2-(1-aminoethylidene)malonate Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its precursors is crucial for developing more sustainable and environmentally benign processes. Atom economy, which measures the efficiency of a reaction in converting reactant atoms to desired product atoms, is a key metric in this evaluation.

The traditional synthesis of the Diethyl Aminomalonate precursor begins with the nitrosation of Diethyl Malonate using sodium nitrite and acetic acid. orgsyn.org This reaction generates sodium acetate (B1210297) as a byproduct. The subsequent reduction using zinc dust in acetic acid produces zinc acetate as a significant waste product. orgsyn.org While effective, this stoichiometric use of a metal reductant results in a lower atom economy and generates metallic waste streams.

In contrast, catalytic hydrogenation of Diethyl Isonitrosomalonate represents a greener alternative. google.comorgsyn.org This method uses a small, recyclable amount of a catalyst (like Pd/C) and hydrogen gas. The primary byproduct is water, leading to a significantly higher atom economy and avoiding the generation of heavy metal waste. This approach aligns well with green chemistry principles by minimizing waste and utilizing catalytic rather than stoichiometric reagents.

The final step in the synthesis of the title compound, which typically involves the condensation of an amine source with a β-dicarbonyl compound, can also be optimized. Solvent choice, reaction temperature, and the potential for catalyst use are all factors that can be adjusted to reduce the environmental impact. For example, procedures that operate at room temperature and minimize reaction time offer significant advantages. researchgate.net Developing a catalytic, one-pot synthesis from readily available starting materials would represent a significant advancement in the green synthesis of this class of compounds.

Elucidating the Reactivity Profile and Mechanistic Pathways of Diethyl 2 1 Aminoethylidene Malonate

Nucleophilic Reactivity of the Enamine Moiety

The defining feature of Diethyl 2-(1-aminoethylidene)malonate is the polarized C=C double bond of the enamine group, which is in conjugation with the two ester carbonyl groups. The nitrogen atom's lone pair of electrons engages in resonance, significantly increasing the electron density at the α-carbon, thereby making it a potent nucleophile. This electronic characteristic is the foundation for its participation in a range of addition and substitution reactions.

Michael Addition Reactions with Activated Olefins

Enamines are classic Michael donors, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds and other electron-deficient olefins (Michael acceptors). The reaction of this compound with an activated olefin proceeds via the nucleophilic attack of its α-carbon on the β-carbon of the Michael acceptor. This forms a new carbon-carbon bond and generates a resonance-stabilized intermediate, which is subsequently protonated to yield the 1,5-dicarbonyl adduct after hydrolysis of the iminium ion.

The conjugate addition of malonates and their derivatives to activated olefins, such as nitroalkenes, is a powerful tool in asymmetric synthesis. researchgate.net In the context of enamines, organocatalysis provides a premier strategy for achieving high enantioselectivity. Chiral secondary amines, such as those derived from proline or cinchona alkaloids, can catalyze the reaction by forming a chiral enamine in situ with a ketone or aldehyde. However, when using a pre-formed enamine like this compound, a chiral Brønsted acid or a bifunctional catalyst containing a hydrogen-bond donor (like a thiourea (B124793) moiety) is employed to control the stereochemical outcome. researchgate.netnih.gov The catalyst activates the Michael acceptor and orchestrates the facial selectivity of the enamine's approach, leading to the formation of a stereodefined quaternary carbon center.

The choice of catalyst is paramount in directing the efficiency and stereoselectivity of Michael additions. Bifunctional organocatalysts, which possess both a Lewis basic site (like a tertiary amine) and a hydrogen-bonding site (such as a thiourea or squaramide group), are particularly effective. nih.govnih.gov The Lewis base can deprotonate the pro-nucleophile, while the hydrogen-bonding moiety activates the Michael acceptor (e.g., a nitroolefin) and stabilizes the transition state. This dual activation model significantly enhances reaction rates and provides a highly organized chiral environment, leading to products with high yields and excellent enantiomeric excess (ee). The reaction conditions, including solvent, temperature, and catalyst loading, are optimized to maximize these outcomes.

Table 1: Representative Organocatalysts for Asymmetric Michael Additions of Malonate Derivatives

| Catalyst Type | Example Structure | Typical Michael Acceptor | Typical Yield (%) | Typical Enantioselectivity (% ee) |

| Bifunctional Thiourea | Cinchona Alkaloid-Thiourea | Nitroolefins | 85-99% | 90-99% |

| Bifunctional Squaramide | Cinchona Alkaloid-Squaramide | Chalcones | 90-98% | 85-95% |

| Chiral Diamine | (R,R)-DPEN | Cinnamones | 61-99% | 65->99% researchgate.net |

| Heterobimetallic Complex | Shibasaki's Ga-Na-BINOL | Cyclopentenone | ~90% | ~99% chemrxiv.org |

This table illustrates typical outcomes for Michael additions involving malonate nucleophiles under various catalytic systems, analogous to the expected reactivity of this compound.

Alkylation and Acylation Processes at the Active Methylene (B1212753) Center

The term "active methylene center" in the context of this compound refers to the nucleophilic α-carbon of the enamine double bond. This carbon is analogous to the enolate carbon formed from diethyl malonate itself and is highly reactive towards electrophiles.

Alkylation: In a reaction analogous to the Stork enamine alkylation, the enamine attacks an alkyl halide (typically primary or benzylic) in an SN2 fashion. libretexts.orglibretexts.org This process forms a C-alkylated iminium salt intermediate. Subsequent hydrolysis of this intermediate cleaves the C=N bond and restores a carbonyl group, yielding a 2-alkyl-3-ketomalonate derivative. This pathway provides a powerful method for introducing alkyl substituents at the α-position. libretexts.orggoogle.com

Acylation: Similarly, acylation can be achieved by reacting the enamine with an acyl halide or anhydride (B1165640). khanacademy.orgyoutube.comorganic-chemistry.org The nucleophilic α-carbon attacks the electrophilic carbonyl carbon of the acylating agent. Following the initial addition, an elimination-hydrolysis sequence yields a β-dicarbonyl compound, effectively a 2-acyl-3-ketomalonate derivative. This reaction avoids issues of polyacylation often seen with enolates and provides controlled access to complex 1,3,5-tricarbonyl systems.

Aldol-type Condensations

Enamines serve as effective nucleophiles in Aldol-type reactions, reacting with aldehydes and ketones. organicreactions.org this compound can add to the carbonyl carbon of an aldehyde, for instance, to form a zwitterionic intermediate. An intramolecular proton transfer followed by hydrolysis of the resulting iminium ion furnishes the β-hydroxy carbonyl product. This reaction pathway is a variation of the Knoevenagel condensation, where the enamine acts as the stabilized carbon nucleophile. amazonaws.comscribd.com The reaction is often reversible and can be driven to completion by removing water, particularly if the aldol (B89426) addition product can subsequently eliminate water to form a conjugated system.

Cyclocondensation Reactions for Heterocyclic Ring Formation

The structure of this compound, containing a 1,3-dicarbonyl equivalent and an enamine function, makes it an excellent precursor for the synthesis of various heterocyclic systems. nih.govresearchgate.net In these reactions, the molecule acts as a three-carbon dielectrophilic synthon that reacts with binucleophiles.

A prominent example is the synthesis of substituted pyrazoles. youtube.comnih.gov Reaction of this compound with hydrazine (B178648) or its derivatives initiates a cyclocondensation process. The reaction typically proceeds by the initial attack of a hydrazine nitrogen atom on one of the ester carbonyls, followed by cyclization through the attack of the second nitrogen atom on the other carbonyl group, with subsequent dehydration to form the aromatic pyrazole (B372694) ring. This Knorr-type pyrazole synthesis is a cornerstone of heterocyclic chemistry. chim.ithilarispublisher.com

Similarly, reaction with other binucleophiles can lead to different heterocyclic cores. For instance, condensation with amidines or urea (B33335) can yield pyrimidine (B1678525) derivatives, such as substituted barbiturates. Reactions with β-ketoesters or other activated methylene compounds can lead to the formation of substituted pyridones through various multi-step, one-pot procedures. chemrxiv.orgresearchgate.netmdpi.comresearchgate.net

Table 2: Heterocyclic Systems Derived from Malonate Enamine Precursors

| Binucleophile | Resulting Heterocycle | Reaction Type |

| Hydrazine (H₂N-NH₂) | Pyrazole | Cyclocondensation |

| Substituted Hydrazines (R-NH-NH₂) | N-Substituted Pyrazole | Cyclocondensation |

| Urea (H₂N-CO-NH₂) | Pyrimidine (Barbiturate) | Cyclocondensation |

| Amidines (R-C(NH)-NH₂) | Pyrimidine | Cyclocondensation |

| β-Ketoesters | Substituted Pyridone | Domino Reaction |

Reactions with Dinucleophiles for Multi-membered Ring Systems

The reaction of this compound and its analogs with dinucleophiles is a cornerstone in the synthesis of various heterocyclic systems. These reactions capitalize on the electrophilic nature of the carbonyl carbons and the carbon-carbon double bond, which are susceptible to attack by nucleophilic species.

One notable example involves the reaction of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate. In the presence of a base like sodium methoxide, the 2-diaminomethylidenecyclohexane-1,3-diones act as N,N-dinucleophiles, attacking the diethyl malonate to form 6-hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-ones. researchgate.net When this reaction is conducted at higher temperatures (200 °C) without a base, a subsequent self-condensation of the dihydropyrimidinone products occurs, leading to the formation of 4,5′-bipyrimidine derivatives. researchgate.net

The versatility of malonates in cyclocondensation reactions is well-documented. nih.gov Generally, 2-substituted malonic acid derivatives react with dinucleophiles to yield five-, six-, or seven-membered rings, creating a diverse array of "malonyl heterocycles" that feature a 1,3-dicarbonyl moiety or its enol tautomer. nih.gov While less reactive malonyl derivatives require elevated temperatures or basic catalysts to react with potent 1,3-dinucleophiles like amidines and amides, these reactions are fundamental in classical syntheses, such as the preparation of barbituric acids from malonates and urea. nih.gov

Formation of Quinolones and Pyridones

This compound and its precursors are pivotal intermediates in the synthesis of quinolones and pyridones, classes of compounds with significant biological activities. The Gould-Jacobs reaction is a classic method for quinolone synthesis, which involves the reaction of anilines with diethyl 2-(ethoxymethylene)malonate. nih.gov This initial condensation yields anilinodiesters, which then undergo a thermally induced intramolecular cyclization in a high-boiling solvent like diphenyl ether to form the quinolone ring system. nih.gov Subsequent hydrolysis and decarboxylation of the resulting ester furnish 4-hydroxyquinolines. nih.gov These can be further functionalized, for instance, by conversion to 4-chloroquinolines, which are susceptible to nucleophilic substitution. nih.gov

Similarly, the synthesis of pyridones can be achieved through reactions involving malonate derivatives. For example, the condensation of 2-aminopyridines with diethyl malonate can produce substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. researchgate.netresearchgate.net Malonic acid derivatives that are less reactive can be activated in situ with reagents like phosphoryl chloride to react with dinucleophiles, such as diphenylamine, to yield pyridones and quinolones. nih.gov Furthermore, a three-component domino reaction between diethyl ethoxymethylenemalonate, primary amines, and 1,3-dicarbonyl compounds has been utilized to produce polysubstituted-2-pyridones. mdpi.com Interestingly, in this reaction, diethyl 2-((arylamino)methylene)malonates were identified as side-products. mdpi.com

Synthesis of Pyrazolo[1,5-a]pyrimidines and Pyrimidinones

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a significant heterocyclic system in medicinal chemistry, often synthesized using precursors derived from diethyl malonate. nih.govnih.gov A common synthetic strategy involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. Enaminones, which can be conceptually derived from compounds like this compound, are key intermediates in these syntheses. researchgate.net For instance, the reaction of a 5-amino-1H-pyrazole with an enaminone in a suitable solvent like pyridine (B92270) or acetic acid leads to the formation of the pyrazolo[1,5-a]pyrimidine ring system. researchgate.net These compounds are considered purine (B94841) analogues and have garnered interest for their potential as antimetabolites in biochemical pathways involving purines. researchgate.net

In addition to pyrazolo[1,5-a]pyrimidines, this compound and related compounds are also precursors for pyrimidinones. As mentioned previously, the reaction of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate in the presence of a base yields dihydropyrimidinones. researchgate.net

Tautomeric Equilibrium and its Impact on Reactivity

Keto-Enol and Enamine-Imine Tautomerism Studies

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the chemistry of this compound. libretexts.orglibretexts.org This compound can exist in multiple tautomeric forms, primarily through keto-enol and enamine-imine tautomerism. The keto-enol tautomerism involves the migration of a proton between a carbon atom alpha to a carbonyl group and the carbonyl oxygen, resulting in an equilibrium between the keto form (containing a C=O bond) and the enol form (containing a C=C-OH group). libretexts.orglibretexts.orgmasterorganicchemistry.com For simple carbonyl compounds, the equilibrium generally favors the keto form. libretexts.orglibretexts.org However, the enol form can be stabilized by factors such as conjugation or intramolecular hydrogen bonding, as seen in β-dicarbonyl compounds like 2,4-pentanedione, where the enol form can be predominant. libretexts.org

Analogous to keto-enol tautomerism is the enamine-imine tautomerism, where a proton shifts between a nitrogen atom and an adjacent carbon atom. wikipedia.org An enamine contains a C=C-N linkage and is the nitrogen analog of an enol. wikipedia.org If the nitrogen atom bears at least one hydrogen, it can tautomerize to the corresponding imine, which has a C=N bond. wikipedia.org Enamines are generally good nucleophiles due to the resonance contribution of the nitrogen lone pair, which increases the electron density on the alpha-carbon. wikipedia.orgyoutube.com

Spectroscopic and Computational Probes of Tautomeric Forms

The study of tautomeric equilibria relies heavily on spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of tautomers in solution by integrating the signals corresponding to each form. truman.edu Infrared (IR) spectroscopy can also provide evidence for the presence of different tautomers by identifying the characteristic vibrational frequencies of the functional groups present in each form, such as C=O, C=C, O-H, and N-H bonds.

For instance, studies on malonic acid have shown that keto-enol tautomerization can be observed using techniques like Scanning Transmission X-ray Microscopy combined with Near-Edge X-ray Absorption Fine Structure spectroscopy (STXM/NEXAFS) and Fourier Transform Infrared Spectroscopy (micro-FTIR). nih.govresearchgate.net These studies revealed that the enol form of malonic acid can dominate at higher relative humidity. nih.govresearchgate.net

Computational chemistry provides valuable insights into the relative stabilities of tautomers and the energy barriers for their interconversion. By calculating the energies of the different tautomeric forms, it is possible to predict the position of the equilibrium. These computational approaches, often used in conjunction with experimental data, allow for a deeper understanding of the factors that govern tautomerism.

Decarboxylation Pathways in Substituted Malonate Systems

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a characteristic reaction of malonic acids and their derivatives, particularly upon heating. stackexchange.com The presence of a second carbonyl group at the β-position facilitates this process. The mechanism for the decarboxylation of a β-keto acid or a malonic acid typically proceeds through a cyclic, six-membered transition state involving the enol tautomer. stackexchange.com

For substituted malonic esters, the ester groups are first hydrolyzed to the corresponding dicarboxylic acid. This substituted malonic acid can then undergo decarboxylation. The ease of decarboxylation can be influenced by the substituents on the α-carbon. For example, studies on 2-(perfluorophenyl)malonic acid have shown it to be thermally unstable, readily undergoing decarboxylation. beilstein-journals.org

In some cases, decarboxylation can occur under different conditions. For example, photoredox catalysis has been employed for the hydrodecarboxylation of malonic acid derivatives. nih.gov This method allows for the direct double decarboxylation, using dimethyl malonate as a methylene synthon. nih.gov

Mechanisms of Thermal and Hydrolytic Decarboxylation

The decarboxylation of this compound, a vinylogous β-keto ester, is a pivotal transformation that typically requires prior hydrolysis of one or both ester functionalities. The process can be initiated under either thermal or hydrolytic conditions, with the underlying mechanism sharing features with the classic decarboxylation of β-keto acids and malonic acids. jove.comyoutube.comlibretexts.org

Hydrolytic Decarboxylation:

Under aqueous acidic or basic conditions, the ester groups of this compound undergo hydrolysis to form the corresponding 2-(1-aminoethylidene)malonic acid. This intermediate is structurally analogous to a β-dicarboxylic acid. jove.com The presence of the enamine system makes it a vinylogous β-keto acid derivative.

The generally accepted mechanism for the decarboxylation of such β-dicarboxylic acids proceeds through a cyclic, six-membered transition state. jove.comyoutube.com The key steps are as follows:

Hydrolysis: One or both ethyl ester groups are hydrolyzed to carboxylic acid groups.

Cyclic Transition State: The resulting malonic acid derivative adopts a conformation that allows for the formation of a six-membered ring. An intramolecular hydrogen bond forms between the carbonyl oxygen of one carboxyl group and the hydroxyl proton of the other.

Concerted Electron Movement: A concerted rearrangement of six electrons occurs within this cyclic intermediate. This leads to the cleavage of a carbon-carbon bond, liberating carbon dioxide (CO₂).

Enol Intermediate Formation: The initial product of this C-C bond cleavage is an enol or an enamine-enol hybrid.

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable final product, which would be a β-amino acid or a substituted acetic acid, depending on the stability and fate of the enamine moiety under the reaction conditions. jove.com

Research on related compounds, such as diethyl 2-(perfluorophenyl)malonate, has shown that the intermediate malonic acid can be thermally unstable, leading to facile decarboxylation upon formation during hydrolysis. beilstein-journals.orgnih.gov This suggests that for this compound, the hydrolysis step is likely the rate-determining step, with decarboxylation occurring readily thereafter.

Thermal Decarboxylation:

Purely thermal decarboxylation of the ester without prior hydrolysis is less common and requires more drastic conditions. However, the term "thermal decarboxylation" in this context often refers to heating the compound in a solvent that contains water, thus facilitating a hydrolytic pathway.

A notable variation is the Krapcho decarboxylation , which occurs under neutral or near-neutral conditions by heating the ester in a dipolar aprotic solvent (like DMSO) with water and a salt (such as LiCl or NaCl). wikipedia.orgresearchgate.netchem-station.com This method is particularly useful for substrates that are sensitive to acidic or basic conditions. chem-station.com The mechanism for a malonate ester involves:

Nucleophilic Attack: A halide ion (e.g., Cl⁻) attacks one of the ethyl groups of the ester in an Sₙ2 fashion, leading to dealkylation.

Carboxylate Formation: This step generates a carboxylate anion intermediate.

Decarboxylation: The intermediate carboxylate then loses CO₂ to form a stabilized carbanion.

Protonation: The carbanion is subsequently protonated by a water molecule present in the reaction mixture to yield the final product. wikipedia.org

This procedure is highly effective for various malonic esters and vinylogous β-ketoesters, offering a high-yield method for dealkoxycarbonylation. researchgate.net

Strategic Utilization of Decarboxylation in Target Synthesis

The decarboxylation of this compound and its derivatives is a cornerstone of the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids and their derivatives. wikipedia.org The enamine functionality provides a masked form of a ketone or an amine, expanding the synthetic possibilities beyond traditional malonic ester chemistry.

Synthesis of β-Amino Acids and Ketones:

The classic application involves the alkylation of the enolate derived from the malonate, followed by hydrolysis and decarboxylation. wikipedia.org Starting with this compound, this sequence can be adapted to produce valuable building blocks.

Alkylation: The compound can be deprotonated at the α-carbon (the carbon between the two ester groups) using a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate can then be alkylated with an alkyl halide.

Hydrolysis and Decarboxylation: Subsequent acidic hydrolysis cleaves the ester groups and often the enamine as well. The resulting β-keto dicarboxylic acid readily loses one molecule of CO₂ upon gentle heating to yield a β-keto acid. Further heating can remove the second carboxyl group if desired, or if the enamine is hydrolyzed to a ketone, the final product after decarboxylation is a substituted ketone.

Formation of β-Amino Acids: If the enamine can be reduced or if the reaction conditions are controlled to preserve the nitrogen-containing functionality, the decarboxylation can lead to the synthesis of β-amino acids. Enantioselective Mannich reactions with malonates, followed by decarboxylation, provide a convergent route to biologically important β-amino acids. nih.gov

Decarboxylative Coupling and Condensation Reactions:

Modern synthetic methods have harnessed decarboxylation as a means to generate reactive intermediates in situ. Palladium-catalyzed reactions of allyl β-keto carboxylates, for instance, proceed via decarboxylation to form palladium enolates, which can then undergo various transformations like aldol condensations or Michael additions under neutral conditions. nih.gov This strategy can be applied to vinylogous systems derived from this compound to achieve complex molecular architectures.

Another strategic application is in decarboxylative alkylation reactions, where β-ketoacids react with imines (or their enamine equivalents) to furnish β-aminoketones. rsc.org In this context, this compound could serve as a precursor to the nucleophilic component after hydrolysis and decarboxylation, or it could act as the electrophilic imine equivalent.

The table below summarizes the strategic outcomes of utilizing decarboxylation.

| Starting Material Derivative | Key Transformation(s) | Major Product Class | Reference |

| Alkylated this compound | Hydrolysis, Decarboxylation | Substituted Acetic Acids | wikipedia.org |

| This compound | Mannich Reaction, Decarboxylation | β-Amino Acids | nih.gov |

| Allylic ester derivative | Pd-catalyzed Decarboxylation | α-Allyl Ketones, Aldol Products | nih.gov |

| This compound | Reaction with β-Ketoacids | β-Aminoketones | rsc.org |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic enamine, the electrophilic ester carbonyls, and the acidic α-protons. Understanding the selectivity of its reactions is crucial for its effective use in synthesis.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary sites for reaction are the enamine C=C double bond and the ester C=O groups.

Reaction with Electrophiles: Electrophiles typically react at the nucleophilic α-carbon of the enamine system rather than at the carbonyl oxygen of the esters, a hallmark of enamine reactivity.

Reaction with Nucleophiles: Strong nucleophiles, especially under forcing conditions, may attack the electrophilic carbonyl carbon of the ester groups, leading to transesterification or amide formation. However, the enamine system is generally less electrophilic than the esters.

Selective Synthesis: Mild, buffered conditions using amide-coupling agents like EDC·HCl can favor the formation of β-enamino esters from β-keto esters and amines, demonstrating high chemoselectivity by avoiding attack at the ester linkage. acs.org

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. For this compound, which possesses an extended π-system, regioselectivity is a key consideration in alkylation and acylation reactions.

Alkylation: Deprotonation of β-enamino esters typically forms an extended enolate. The alkylation of these enolates can potentially occur at the α-carbon, the γ-carbon, or the nitrogen atom. Studies on related cyclic β-enamino keto esters have shown that alkylation occurs exclusively at the α-position, demonstrating high regioselectivity. rsc.org This is attributed to the higher charge density at the α-carbon in the enolate intermediate.

Acylation: The acylation of β-enamino esters can be more complex, with competition between N-acylation and C-acylation. The outcome is highly dependent on reaction conditions such as the solvent, base, and the nature of the acylating agent. researchgate.net For some substrates, conditions can be tuned to selectively produce either the N-acyl or C-acyl product in pure form. researchgate.net

Stereoselectivity:

Stereoselectivity describes the preferential formation of one stereoisomer over another. In reactions involving this compound that generate new chiral centers, achieving high stereoselectivity is often a primary goal.

Asymmetric Michael Additions: The conjugate addition of malonates to electrophilic alkenes is a common strategy for C-C bond formation. The use of chiral catalysts can render this reaction enantioselective. For example, the Michael reaction of diethyl malonate with crotonaldehyde (B89634) has been catalyzed by chiral aminocarboxylates and amino alcoholates, affording the product with moderate enantiomeric excess (ee). rug.nlresearchgate.net The efficiency of these catalysts is sensitive to the metal cation, solvent, and temperature. core.ac.uk

Asymmetric Alkylation: The alkylation of enolates derived from β-enamino esters can be made stereoselective by incorporating a chiral amine to form the enamine. While this approach has been explored, achieving high levels of enantioselectivity can be challenging. For instance, using (S)-2-methoxymethylpyrrolidine as the chiral auxiliary in the alkylation of a related cyclic system resulted in only modest enantioselectivity (up to 33% ee). rsc.org

The following table presents data on the asymmetric Michael reaction of diethyl malonate, illustrating the influence of the catalyst on enantioselectivity.

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S)-Proline sodium salt | CH₂Cl₂ | 20 | >90 | 21 | core.ac.uk |

| (S)-Proline potassium salt | CH₂Cl₂ | 20 | >90 | 21 | core.ac.uk |

| (S)-Proline cesium salt | CH₂Cl₂ | 20 | >90 | 11 | core.ac.uk |

| (R)-Proline sodium salt | CH₂Cl₂ | 20 | >90 | 21 (R) | core.ac.uk |

| (S)-Prolinol potassium salt | CH₂Cl₂ | 20 | >90 | 12 | core.ac.uk |

Diethyl 2 1 Aminoethylidene Malonate As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The intrinsic reactivity of diethyl 2-(1-aminoethylidene)malonate and its parent compound, diethyl malonate, makes it a cornerstone in heterocyclic synthesis. The 1,3-dicarbonyl moiety is an ideal precursor for forming six-membered rings through condensation with various dinucleophiles. nih.gov

Pyrroles are fundamental heterocyclic structures found in many biologically significant molecules, including the porphyrin core of heme and chlorophyll. thieme-connect.de The synthesis of functionalized pyrroles is a critical step in the construction of these larger macrocycles. Diethyl aminomalonate (DEAM), a derivative readily prepared from diethyl malonate, is a valuable precursor for pyrrole (B145914) synthesis. wikipedia.orgorgsyn.org When reacted with 3-substituted 2,4-diketones in boiling acetic acid, DEAM yields variously substituted ethyl pyrrole-2-carboxylates. wikipedia.org These pyrrole-2-carboxylates are key intermediates for porphyrin synthesis, demonstrating the pathway from a simple malonate structure to complex, life-essential molecules. thieme-connect.dewikipedia.org

| Reactant 1 | Reactant 2 | Product | Significance |

|---|---|---|---|

| Diethyl aminomalonate (DEAM) | 3-Substituted 2,4-diketone | Ethyl pyrrole-2-carboxylate | Intermediate for Porphyrin Synthesis wikipedia.org |

The malonate scaffold is widely used in the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives, which are core structures in numerous pharmaceuticals and biologically active compounds.

Pyridines: The Tschitschibabin pyridine synthesis is a classic method for constructing the pyridine ring. nih.gov A variation involves the condensation of 2-aminopyridine (B139424) with diethyl malonate, which leads to the formation of pyrido[1,2-a]pyrimidine-2,4-dione. nih.govdergipark.org.tr This reaction highlights the ability of malonates to react with dinucleophiles to form bridged heterocyclic systems. dergipark.org.tr Solvent-free condensation of various 2-aminopyridines with diethyl malonate has been shown to produce substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones in synthetically useful yields. researchgate.net

Pyrimidines: Pyrimidines (1,3-diazines) are fundamental components of nucleic acids (DNA and RNA). bu.edu.eg The most common method for synthesizing the pyrimidine ring involves the condensation of a compound with an N-C-N fragment (like urea (B33335) or guanidine) with a C-C-C fragment. bu.edu.eg Diethyl malonate and its derivatives are ideal C-C-C synthons for this purpose. For instance, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester (or diethyl malonate), and urea or thiourea (B124793), produces dihydropyrimidines, which can be subsequently oxidized to pyrimidines. researchgate.net

Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants. mdpi.com The synthesis of the barbituric acid core structure is a classic example of the utility of malonic esters. orgsyn.org The process involves a condensation reaction between a disubstituted diethyl malonate and urea. mdpi.comlibretexts.org This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the urea, allowing it to act as a nucleophile in a twofold nucleophilic acyl substitution with the ester groups of the malonate. orgsyn.orglibretexts.org This cyclocondensation reaction forms the characteristic six-membered heterocyclic ring of barbiturates. nih.gov A wide variety of barbiturate (B1230296) analogs have been synthesized by first alkylating the active methylene (B1212753) group of diethyl malonate with different alkyl halides before condensation with urea. libretexts.org

| Starting Material | Reagent | Condensing Agent | Product Class |

|---|---|---|---|

| Diethyl malonate (or alkylated derivative) | Urea | Sodium Ethoxide | Barbituric Acids / Barbiturates nih.govorgsyn.org |

Preparation of Functionalized Carboxylic Acid Derivatives

The malonate structure is a key starting point for producing various carboxylic acid derivatives. One important class is the mono-substituted malonic acid half oxyesters (SMAHOs). nih.gov These compounds can be prepared through a two-step process starting from diethyl malonate: first, a classical alkylation of the active methylene group with an alkyl halide, followed by a selective monosaponification (hydrolysis of one of the two ester groups). nih.gov This straightforward and efficient method allows for the introduction of diverse substituents at the malonic position, yielding valuable pronucleophiles for subsequent synthetic transformations. nih.gov Furthermore, the complete hydrolysis of substituted diethyl malonates followed by heating leads to decarboxylation, yielding substituted carboxylic acids like hexanoic acid. quora.com

Role in the Synthesis of Amino Acid Precursors

The malonic ester synthesis is a powerful and classic method for preparing α-amino acids. quora.com The process begins with diethyl malonate, which is first converted to diethyl aminomalonate (DEAM) or, more commonly, its acetylated and more stable form, diethyl acetamidomalonate (DEAM). wikipedia.orgwikipedia.org The synthesis of DEAM involves nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by a reduction of the oxime group to an amine, which is then acetylated. wikipedia.org

The resulting diethyl acetamidomalonate contains an acidic C-H bond between the two ester groups, which can be deprotonated by a base like sodium ethoxide. quora.comwikipedia.org The resulting enolate can then be alkylated with an alkyl halide. The final step involves acidic hydrolysis, which simultaneously cleaves both the ester and amide bonds, followed by decarboxylation of the resulting unstable aminomalonic acid to yield the target α-amino acid as a racemate. quora.comwikipedia.org This method has been used to synthesize a variety of natural and unnatural amino acids, including phenylalanine and the oxidation-sensitive tryptophan. wikipedia.org

Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis

Diethyl malonate is a crucial intermediate in the industrial synthesis of numerous fine chemicals, including active ingredients for the agrochemical and pharmaceutical sectors. nbinno.com

Agrochemicals: The agrochemical industry utilizes diethyl malonate to produce effective herbicides and pesticides. nbinno.com Its reactive methylene group is ideal for introducing specific functional groups required for biological activity, leading to compounds that improve crop yields and aid in pest management. nbinno.com Pesticides derived from diethyl malonate include sethoxydim (B610796) and derivatives of 2-amino-4-chloro-6-methoxypyrimidine. wikipedia.org Additionally, related compounds like diethyl 2-((arylamino)methylene)malonates have shown promise as antifungal agents against plant pathogens such as Fusarium oxysporum. mdpi.com

Pharmaceuticals: Beyond the barbiturates mentioned earlier, the malonate scaffold is integral to the synthesis of many other pharmaceutical agents. Diethyl aminomalonate hydrochloride is a key intermediate for the influenza drug Favipiravir. patsnap.com Diethyl acetamidomalonate serves as a precursor in the synthesis of fingolimod, a drug used to treat multiple sclerosis. wikipedia.org Other notable pharmaceuticals prepared using diethyl malonate include the vasodilator naftidrofuryl, the anti-inflammatory drug phenylbutazone, and the antibacterial nalidixic acid. wikipedia.org

| Product Name | Class | Application |

|---|---|---|

| Sethoxydim | Herbicide | Agrochemical wikipedia.org |

| Favipiravir | Antiviral | Pharmaceutical patsnap.com |

| Fingolimod | Immunosuppressant | Pharmaceutical wikipedia.org |

| Nalidixic acid | Antibiotic | Pharmaceutical wikipedia.org |

| Phenylbutazone | NSAID | Pharmaceutical wikipedia.org |

Precursors to Active Pharmaceutical Ingredients (APIs)

The enamine functionality within this compound and its close analogues is a cornerstone in the construction of various heterocyclic scaffolds that form the core of numerous APIs. A primary application is in the synthesis of quinolone and naphthyridine-based antibacterial agents. The Gould-Jacobs reaction, a classic method in heterocyclic synthesis, often utilizes intermediates structurally similar to this compound. In this reaction, an aniline (B41778) or a related amino-heterocycle is reacted with a malonate derivative, such as diethyl ethoxymethylenemalonate, to form an enamine intermediate. This intermediate then undergoes thermal cyclization to form the core heterocyclic ring system, which is subsequently elaborated to the final API.

For instance, the synthesis of Nalidixic acid, the first quinolone antibiotic, involves the reaction of 2-amino-6-methylpyridine (B158447) with diethyl ethoxymethylenemalonate to form an intermediate, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, which is structurally analogous to the title compound. google.com This intermediate is then cyclized and alkylated to yield the final drug. google.com

Similarly, the synthesis of Rebamipide, a gastroprotective agent, can involve the use of diethyl aminomalonate hydrochloride or diethyl acetamidomalonate as key building blocks. google.comgoogle.com These precursors, while not identical, share the core aminomalonate structure and highlight the utility of this class of compounds in building the quinolinone scaffold present in Rebamipide. google.comgoogle.com The versatility of these malonate-derived enamines allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting APIs.

| API Name | Therapeutic Area | Role of this compound or Analogue |

| Nalidixic Acid | Antibacterial | Precursor in the Gould-Jacobs reaction to form the 1,8-naphthyridine (B1210474) core. google.com |

| Rebamipide | Gastroprotective | Diethyl aminomalonate derivatives are used to construct the quinolinone ring system. google.comgoogle.com |

| Fluoroquinolones (general) | Antibacterial | Enamine malonate intermediates are crucial for building the foundational quinolone ring structure. quimicaorganica.orgorientjchem.org |

Intermediates in Agrochemical Development

The structural motifs accessible from this compound are also of significant interest in the agrochemical sector. The development of effective and selective fungicides, herbicides, and insecticides often relies on heterocyclic chemistry, where this compound serves as a valuable intermediate.

Recent research has highlighted the intrinsic antifungal properties of closely related compounds, specifically diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs). mdpi.com A study demonstrated that these compounds exhibit significant mycelial growth inhibition against Fusarium oxysporum, a devastating plant pathogen responsible for diseases in a wide range of commercial crops. mdpi.com The most potent derivatives in the study were found to have fungicidal effects at nanomolar concentrations, positioning them as promising candidates for the development of new fungicides. mdpi.com

Furthermore, the pyrimidine ring is a common feature in many commercial fungicides. frontiersin.org The synthesis of pyrimidine derivatives can be achieved through the condensation of a three-carbon fragment, like a malonate derivative, with an N-C-N fragment such as urea or guanidine. bu.edu.eg This pathway opens up possibilities for using this compound to create novel pyrimidine-based agrochemicals with potentially enhanced efficacy or improved environmental profiles.

| Agrochemical Class/Compound | Application | Synthetic Role of this compound or Analogue |

| Diethyl 2-((aryl(alkyl)amino)methylene)malonates | Antifungal | Investigated as active agents against the plant pathogen Fusarium oxysporum. mdpi.com |

| Pyrimidine Derivatives | Fungicide | Malonate derivatives are key building blocks for the synthesis of the pyrimidine ring. frontiersin.orgbu.edu.eg |

Novel Applications in Materials Science and Functional Molecule Design

The reactivity of this compound extends beyond the life sciences into the realm of materials science and the design of functional molecules. The enamine and dicarbonyl functionalities provide reactive sites for polymerization and for the synthesis of chromophores, which are the basis of dyes and pigments.

Enaminones, the class of compounds to which this compound belongs, have been utilized as precursors for the synthesis of novel disperse dyes. nih.gov The enaminone structure can be coupled with diazonium salts to create azo dyes, which are a major class of synthetic colorants. nih.gov The resulting dyes can be used for coloring synthetic fabrics like polyester. nih.gov The modular nature of the synthesis allows for the tuning of the dye's color and fastness properties by varying the substituents on the enaminone and diazonium salt components.

In the field of polymer chemistry, the difunctional nature of enamines derived from cyclic ketones has been exploited for the synthesis of polyamides. researchgate.net While not a direct application of this compound, this research demonstrates the potential for enamine-containing monomers to undergo polymerization reactions. The enamine structural unit can be incorporated into a polymer backbone, and subsequent hydrolysis can convert it into a polyketone, offering a route to functional polymers with tunable properties. researchgate.net The dicarboxylate functionality of this compound also suggests its potential use as a monomer in the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. nih.govmdpi.com

| Application Area | Functional Molecule/Material | Synthetic Utility of this compound or Analogue |

| Dyes and Pigments | Disperse Azo Dyes | Enaminone core structure serves as a coupling component with diazonium salts to form chromophores. nih.gov |

| Polymer Chemistry | Polyamides and Polyesters | Potential as a difunctional monomer for step-growth polymerization reactions. researchgate.netnih.gov |

Spectroscopic and Structural Elucidation of Diethyl 2 1 Aminoethylidene Malonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a detailed molecular structure can be assembled.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of Diethyl 2-(1-aminoethylidene)malonate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the enamine moiety and the ester groups will significantly influence the chemical shifts.

The protons of the two ethyl groups are expected to show characteristic triplet and quartet patterns due to spin-spin coupling. The methyl protons (CH₃) of the ethyl esters would likely appear as a triplet at approximately 1.2-1.3 ppm. The methylene (B1212753) protons (OCH₂) of the ethyl esters are expected to be deshielded by the adjacent oxygen atoms and the carbonyl groups, appearing as a quartet around 4.1-4.2 ppm.

The methyl group attached to the enamine double bond (C=C-CH₃) is anticipated to resonate in the range of 1.8-2.3 ppm. The most characteristic signals would be those of the amino (NH₂) protons. Due to the delocalization of the nitrogen lone pair into the conjugated system, these protons can exhibit broad signals and their chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing in a wide range from 5.0 to 11.0 ppm. It is also possible that two separate signals could be observed for the two NH protons due to restricted rotation around the C-N bond.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Ester CH₃ | 1.2 - 1.3 | Triplet | Coupled to the OCH₂ protons. |

| Ester OCH₂ | 4.1 - 4.2 | Quartet | Coupled to the CH₃ protons and deshielded by oxygen and carbonyl. |

| C=C-CH₃ | 1.8 - 2.3 | Singlet | Attached to the double bond. |

| NH₂ | 5.0 - 11.0 | Broad Singlet(s) | Chemical shift is highly variable; may appear as two separate signals. |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the enamine carbons, and the carbons of the ethyl groups.

The carbonyl carbons (C=O) of the two ester groups are expected to have the most downfield chemical shifts, typically in the range of 165-175 ppm. The carbons of the enamine double bond will be key indicators of the structure. The carbon atom bonded to the nitrogen (C-NH₂) is expected to resonate at approximately 150-160 ppm, while the other vinylic carbon is predicted to be more shielded, appearing around 90-100 ppm.

The carbons of the ethyl groups will show signals in the aliphatic region. The methylene carbons (OCH₂) are expected around 60 ppm, being deshielded by the adjacent oxygen atom. The methyl carbons (CH₃) will be the most shielded, with a predicted chemical shift of approximately 14-15 ppm. The methyl carbon attached to the double bond (C=C-CH₃) is expected to appear in the range of 15-25 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | 165 - 175 |

| C-NH₂ (Enamine) | 150 - 160 |

| C=C -NH₂ (Enamine) | 90 - 100 |

| Ester OCH₂ | ~ 60 |

| C=C-CH₃ | 15 - 25 |

| Ester CH₃ | 14 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. The most prominent correlations would be between the methyl and methylene protons of the ethyl groups. This would confirm the presence of the -OCH₂CH₃ fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would allow for the direct assignment of the proton signals to their corresponding carbon signals. For example, the triplet at ~1.25 ppm would correlate with the carbon signal at ~14 ppm (ester CH₃), and the quartet at ~4.15 ppm would correlate with the carbon at ~60 ppm (ester OCH₂).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different structural fragments. Key HMBC correlations would be expected from the ester OCH₂ protons to the carbonyl carbon, and from the C=C-CH₃ protons to both vinylic carbons and potentially to the carbonyl carbons. The NH₂ protons could also show correlations to the vinylic carbons, providing definitive evidence for the enamine structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands for the N-H and C=O stretching vibrations. The N-H stretching of the primary amine group would likely appear as two bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the conjugated ester groups is expected to be observed as a strong band around 1650-1680 cm⁻¹, shifted to a lower frequency due to conjugation with the enamine system. A strong C=C stretching vibration from the enamine double bond is also expected in the region of 1600-1640 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C=C double bond of the enamine would be expected to show a strong signal in the Raman spectrum. The symmetric stretching of the ester C=O groups may also be Raman active.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 (two bands) | Weak |

| C=O (conjugated ester) | Stretching | 1650 - 1680 | Moderate |

| C=C (enamine) | Stretching | 1600 - 1640 | Strong |

| C-N | Stretching | 1250 - 1350 | Moderate |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound (C₉H₁₅NO₄) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (185.10 g/mol ).

The fragmentation pattern would likely be influenced by the stability of the resulting ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, m/z 45) and the loss of the entire ethoxycarbonyl group (-COOEt, m/z 73). For enamines, α-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a characteristic fragmentation pathway. libretexts.orgyoutube.com

A prominent fragmentation for diethyl malonate derivatives is the loss of the diethyl malonate moiety or parts of it. mdpi.com Therefore, significant fragments could arise from the cleavage of the bonds around the central carbon atom.

| Fragment Ion | Predicted m/z | Possible Loss from Molecular Ion |

| [M]⁺ | 185 | - |

| [M - OEt]⁺ | 140 | Loss of an ethoxy radical |

| [M - COOEt]⁺ | 112 | Loss of an ethoxycarbonyl radical |

| [M - CH₃]⁺ | 170 | Loss of a methyl radical |

| Further fragments | Various | Complex rearrangements and cleavages |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique extensively used for the analysis of organic compounds, including β-enaminones. In positive ion mode, this compound is expected to be readily protonated, typically at the nitrogen atom or the carbonyl oxygen, to form the pseudomolecular ion [M+H]⁺. The high resonance stabilization of the resulting cation favors its formation and detection.

The fragmentation of protonated enaminones under tandem mass spectrometry (ESI-MS/MS) conditions provides valuable structural information. For this compound, the fragmentation pathways are anticipated to involve the characteristic loss of neutral molecules from the ester groups. Common fragmentation patterns for similar compounds include the elimination of ethanol (B145695) (C₂H₅OH) or the loss of an ethoxy radical (•OC₂H₅). nih.gov

Key fragmentation pathways can be initiated by proton transfer from the initial protonation site to other functional groups within the ion. nih.gov Subsequent cleavages of C-C, C-O, and C-N bonds lead to the formation of stable fragment ions. The study of these fragmentation patterns is crucial for the structural confirmation of the parent molecule and for distinguishing it from its isomers.

Table 1: Predicted ESI-MS Data for this compound

| m/z (Da) | Ion Formula | Assignment |

|---|---|---|

| 188.1185 | [C₉H₁₆NO₃]⁺ | Protonated Molecule [M+H]⁺ |

| 142.0970 | [C₇H₁₂NO₂]⁺ | [M+H - C₂H₅OH]⁺ |

| 114.0657 | [C₅H₈NO₂]⁺ | [M+H - C₂H₅OH - CO]⁺ |

Note: The m/z values are calculated based on the expected fragmentation of this compound and are for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique that can be employed for the analysis of small molecules like this compound. The choice of an appropriate matrix is critical for successful MALDI analysis, as the matrix facilitates the desorption and ionization of the analyte while minimizing fragmentation.

For small organic molecules, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) can be effective. However, these matrices can sometimes produce interfering ions in the low mass range. nih.gov To circumvent this issue, alternative matrices or matrix-free desorption/ionization methods can be utilized. Recent developments have introduced novel matrices and combination matrices, such as 3-hydroxycoumarin (B191489) (3-HC) combined with 6-aza-2-thiothymine (B1226071) (ATT), which provide a cleaner background in the low m/z region. bohrium.com Another promising matrix for small molecules is 4-hydroxy-3-nitrobenzonitrile. rsc.org

In a typical MALDI-TOF experiment, this compound would be co-crystallized with a suitable matrix and irradiated with a laser. The primary ion observed would be the protonated molecule [M+H]⁺, although adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly detected, depending on the sample purity and preparation method.

Table 2: Potential MALDI Matrices for this compound Analysis

| Matrix | Abbreviation | Typical Analytes |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Small Molecules |

| 2,5-Dihydroxybenzoic acid | DHB | Proteins, Glycans, Small Molecules |

| 9-Aminoacridine | 9-AA | Small Molecules, Drugs (Negative Ion Mode) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related β-enamino esters offers significant insights into its expected solid-state conformation and packing. nih.gov

The conformation of acyclic β-enaminones and β-enamino esters is dominated by the formation of a strong intramolecular resonance-assisted hydrogen bond (RAHB) between the amino proton (N-H) and the carbonyl oxygen (C=O). acs.org This interaction results in a planar, six-membered ring-like structure, which enhances the π-conjugation across the N-C=C-C=O system. acs.org

This planarity is a key feature, and the molecule is expected to adopt a conformation where the delocalization of electrons is maximized. The bond lengths within this conjugated system are expected to be intermediate between typical single and double bonds. For instance, the C-N bond will have partial double bond character, while the C=C bond will be slightly elongated. acs.org

Based on the analysis of analogous structures, such as methyl 3-aminocrotonate, the key structural parameters for this compound in the crystalline state can be predicted. nih.gov

Table 3: Expected Key Bond Lengths and Angles for this compound

| Parameter | Expected Value |

|---|---|

| N-H···O Bond Distance | ~2.0 - 2.1 Å |

| C=O Bond Length | ~1.25 - 1.27 Å |

| C-N Bond Length | ~1.31 - 1.33 Å |

| C=C Bond Length | ~1.42 - 1.44 Å |

| N-C=C Bond Angle | ~120 - 125° |

Note: These values are estimations based on data from similar compounds like methyl 3-aminocrotonate. nih.gov

In the solid state, the packing of this compound molecules will be governed by a combination of intermolecular forces. In addition to the strong intramolecular N-H···O hydrogen bond, intermolecular hydrogen bonds are also expected to play a significant role in the crystal lattice. nih.gov

Table 4: Summary of Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Intramolecular Hydrogen Bond | N-H | C=O (malonate) |

| Intermolecular Hydrogen Bond | N-H | C=O (ester of adjacent molecule) |